(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate
Overview
Description
The compound (2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate is a complex organic molecule with significant biochemical relevance. It is characterized by the presence of an imidazole ring, a hydroxypropanoyl group, and an azaniumyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and imidazole derivatives.
Peptide Bond Formation: The key step involves the formation of a peptide bond between the amino acid and the imidazole derivative. This is usually achieved through coupling reactions using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., HOBt).
Protection and Deprotection: Protecting groups are often used to prevent unwanted side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which are removed under specific conditions to yield the final product.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.
Automated Systems: Employing automated synthesis systems to enhance efficiency and reproducibility.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropanoyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its role in enzyme interactions and metabolic pathways. It serves as a model compound for understanding protein-ligand interactions.
Medicine
Medically, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, the compound is used in the development of biochemical assays and diagnostic tools. Its stability and reactivity make it suitable for various applications in biotechnology.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but simpler.
Carnosine: A dipeptide containing histidine, with similar biochemical properties.
Anserine: Another dipeptide related to carnosine, with a similar structure and function.
Uniqueness
The uniqueness of (2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMPDHTZJJCGEI-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])NC(=O)C(CO)[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])NC(=O)[C@H](CO)[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67726-09-4 | |
Record name | Serylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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